molecular formula C16H23ClO10 B1434463 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside CAS No. 849420-02-6

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside

Cat. No. B1434463
M. Wt: 410.8 g/mol
InChI Key: ZCFSGFSMIWNIIA-OWYFMNJBSA-N
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Description

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a chemical compound commonly used as a substrate or recompound in biomedical research and pharmaceutical development . This compound plays a vital role in the synthesis and modification of drugs targeting diseases associated with aberrant protein glycosylation, such as cancer, autoimmune disorders, and neurodegenerative diseases .


Synthesis Analysis

The synthesis of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside involves specific reaction conditions with boron trifluoride diethyl etherate in dichloromethane at -78°C for 1 hour . Carbohydrate conjugation can also be achieved by the reaction of 2-aminoethyl glycosides with carboxylic acids through peptide coupling methodologies .


Molecular Structure Analysis

The molecular formula of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is C16H23ClO10 . The IUPAC name is [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate .


Chemical Reactions Analysis

2-Chloroethyl glycosides are useful intermediates in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . They are often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is 410.8 . It appears as a white crystalline solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Monodeoxyfluorinated Methyl and 4-Nitrophenyl α-D-Mannobiosides : Researchers Khan, Jain, Abbas, and Matta (1990) explored the synthesis of various mannobiosides, including derivatives involving 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. This study contributes to the understanding of how such compounds can be synthesized and their potential applications in chemical synthesis (Khan, Jain, Abbas, & Matta, 1990).

  • Structural Properties and Bond Analysis : Turney, Zhang, Oliver, and Serianni (2019) examined the crystal structures of various mannopyranosyl rings, including derivatives of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. Their research offers insights into how O-acetylation affects bond lengths, angles, and torsion angles in these structures, which is crucial for understanding their chemical behavior and potential applications (Turney, Zhang, Oliver, & Serianni, 2019).

  • Synthesis of Oligosaccharides : Zhu and Kong (2001) focused on the synthesis of alpha-(1→6)-linked mannose oligosaccharides using sugar trichloroacetimidates, which include 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside derivatives. This research is significant for the development of complex carbohydrates and has implications in the study of biological systems and potential pharmaceutical applications (Zhu & Kong, 2001).

Application in Biological Studies

  • Synthetic Antigens and Biological Significance : Khan, Piskorz, and Matta (1994) investigated the synthesis of various antigens using mannopyranoside derivatives, including 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. This study is vital for understanding how these compounds can be used in the synthesis of biologically significant molecules, potentially impacting vaccine development and immunological research (Khan, Piskorz, & Matta, 1994).

  • Carbosilane Dendrimers with Peripheral Mannose : Mori, Hatano, Matsuoka, Esumi, Toone, and Terunuma (2005) synthesized carbosilane dendrimers having peripheral mannose and mannobiose, utilizing derivatives of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. Their research provides insights into the use of these compounds in the creation of dendrimers, which have potential applications in drug delivery and nanotechnology (Mori et al., 2005).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas . It is not classified as a dangerous substance according to GHS .

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFSGFSMIWNIIA-OWYFMNJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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